6alpha-Oxycodol - 7183-69-9

6alpha-Oxycodol

Catalog Number: EVT-383063
CAS Number: 7183-69-9
Molecular Formula: C18H23NO4
Molecular Weight: 317.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
6α-Oxycodol (CRM) is a certified reference material categorized as an opioid. 6α-Oxycodol is a metabolite of oxycodone. This product is intended for research and forensic applications.
6α-Oxycodol is an analytical reference material categorized as an opioid. 6α-Oxycodol is a metabolite of oxycodone. This product is intended for research and forensic applications.

Overview

6alpha-Oxycodol is a semi-synthetic opioid derived from the natural opiate codeine. It is structurally related to oxycodone and is primarily recognized for its analgesic properties. As a metabolite of oxycodone, 6alpha-Oxycodol has garnered interest in pharmacological research due to its potential efficacy and safety profile in pain management.

Source

6alpha-Oxycodol is synthesized from oxycodone through metabolic processes predominantly occurring in the liver, specifically via the action of cytochrome P450 enzymes. The compound can also be obtained through synthetic routes involving chemical modifications of oxycodone itself.

Classification

6alpha-Oxycodol belongs to the class of compounds known as opioids, which are characterized by their interaction with opioid receptors in the central nervous system. It is classified under the category of narcotic analgesics, which are used primarily for pain relief.

Synthesis Analysis

Methods

The synthesis of 6alpha-Oxycodol typically involves the N-demethylation of oxycodone. This reaction is catalyzed by cytochrome P450 3A4, an enzyme that plays a crucial role in drug metabolism.

Technical Details:

  • Reaction Conditions: The N-demethylation process can occur under physiological conditions within the liver or can be replicated in vitro using liver microsomes.
  • Industrial Production: While large-scale production methods are not extensively documented, laboratory synthesis generally follows similar pathways optimized for yield and purity.
Molecular Structure Analysis

Structure

The molecular formula of 6alpha-Oxycodol is C18H21NO3, and it features a complex structure typical of opioid compounds. The compound includes several functional groups that contribute to its biological activity.

Data

  • Molecular Weight: Approximately 299.37 g/mol
  • Structural Features: The structure includes a phenolic hydroxyl group and a ketone, which are pivotal for its interaction with opioid receptors.
Chemical Reactions Analysis

Reactions

6alpha-Oxycodol can undergo various chemical reactions:

  • Oxidation: This can be facilitated by agents such as hydrogen peroxide or potassium permanganate, potentially yielding nor-6alpha-Oxycodone N-oxide.
  • Reduction: Using reagents like lithium aluminum hydride can lead to deoxygenated derivatives.
  • Substitution: Halogenating agents can facilitate substitution reactions, altering the compound's functional groups.

Technical Details:

  • Common reagents include:
    • Hydrogen peroxide (for oxidation)
    • Lithium aluminum hydride (for reduction)
    • Thionyl chloride (for substitution)
Mechanism of Action

The mechanism of action of 6alpha-Oxycodol involves binding to opioid receptors, particularly the mu-opioid receptor subtype. This interaction leads to:

  • Inhibition of Pain Pathways: By activating these receptors, 6alpha-Oxycodol reduces the perception of pain.
  • Modulation of Neurotransmitter Release: It influences neurotransmitter release in the central nervous system, contributing to its analgesic effects.

Data:

  • Binding affinity studies indicate that 6alpha-Oxycodol exhibits significant activity at mu-opioid receptors, similar to other opioids.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Melting Point: Specific melting point data for 6alpha-Oxycodol is not widely available but is expected to be similar to related compounds like oxycodone.

Chemical Properties

  • Solubility: Generally soluble in organic solvents such as methanol and ethanol but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Applications

Scientific Uses

6alpha-Oxycodol has several applications in scientific research:

  • Analytical Reference Material: Used in studies focusing on opioid metabolism and pharmacokinetics.
  • Opioid Research: Investigated for its binding properties and potential therapeutic effects in pain management.
  • Forensic Toxicology: Employed for identifying and quantifying metabolites of oxycodone in biological samples.
Biosynthesis and Metabolic Pathways of 6alpha-Oxycodol

Enzymatic Demethylation in Oxycodone Metabolism

6alpha-Oxycodol (also termed nor-6alpha-oxycodol) is a minor N-demethylated metabolite of oxycodone, formed via enzymatic removal of the N-methyl group. This metabolic conversion is mediated primarily by hepatic cytochrome P450 (CYP) enzymes, resulting in a secondary amine structure. Unlike the dominant oxidative metabolite noroxycodone (formed via CYP3A-mediated N-demethylation at the same site), 6alpha-Oxycodol retains the 6-keto moiety of the parent compound but lacks the N-methyl substitution [1] [8]. Subsequent phase II conjugation via UGT enzymes (e.g., glucuronidation) may occur, enhancing hydrophilicity for renal excretion. Table 1 summarizes key metabolic transformations.

Table 1: Metabolic Pathway of Oxycodone to 6alpha-Oxycodol

PrecursorMetaboliteReaction TypeKey Enzyme(s)Structural Change
Oxycodone6alpha-OxycodolN-demethylationCYP3A4/5Removal of -CH₃ from nitrogen
OxycodoneNoroxycodoneN-demethylationCYP3A4/5Removal of -CH₃ from nitrogen
OxycodoneOxymorphoneO-demethylationCYP2D6Demethylation at phenolic 3-position

Role of Cytochrome P450 Isoforms (CYP3A4, CYP3A5) in Metabolic Conversion

CYP3A4 and CYP3A5 are the principal isoforms responsible for the N-demethylation of oxycodone to form both noroxycodone and 6alpha-Oxycodol. These isoforms exhibit overlapping substrate specificity but differ in expression patterns:

  • CYP3A4: Constitutes ~30% of hepatic CYP content and demonstrates high in vitro activity for oxycodone N-demethylation. Kinetic studies show a high Kₘ (indicating low substrate affinity), compensated by high enzyme abundance [1] [9].
  • CYP3A5: Expressed polymorphically (only 10–20% of Caucasians express functional protein). While contributing less to total hepatic CYP3A activity, it becomes significant in CYP3A5 expressers [3].Inhibition studies with ketoconazole (a potent CYP3A4/5 inhibitor) reduce oxycodone clearance by >50% and abolish noroxycodone and 6alpha-Oxycodol formation in hepatocyte models [1] [9]. Conversely, CYP3A inducers (e.g., rifampin) accelerate this pathway, reducing systemic oxycodone exposure [2] [4].

Comparative Analysis of Nor-6alpha-Oxycodol vs. Noroxycodone Biosynthesis

Though both metabolites arise from oxycodone N-demethylation, nor-6alpha-oxycodol and noroxycodone represent distinct chemical entities due to stereochemical differences at C6:

  • Noroxycodone: The major N-demethylated metabolite, formed via direct CYP3A-mediated oxidation. It retains the 6-keto group and exhibits weak µ-opioid receptor binding (≈1/10th oxycodone’s affinity) [1] [8].
  • 6alpha-Oxycodol (nor-6alpha-oxycodol): A reduced derivative of noroxycodone, likely formed via carbonyl reduction. Its 6α-hydroxy configuration confers greater polarity and lower central nervous system penetration. Pharmacological activity is negligible compared to oxycodone or oxymorphone [6] [8].Quantitatively, noroxycodone plasma concentrations are 10–20-fold higher than 6alpha-Oxycodol post-oxycodone administration, reflecting its dominant metabolic flux [6].

Table 2: Comparative Properties of N-Demethylated Oxycodone Metabolites

PropertyNoroxycodone6alpha-Oxycodol
Primary Formation RouteCYP3A4/5 N-demethylationReduction of noroxycodone?
Relative AbundanceHigh (major metabolite)Low (minor metabolite)
µ-Opioid Receptor AffinityWeak (≈0.1× oxycodone)Negligible
CNS PenetrationModerateLow (high polarity)

Genetic Polymorphisms Impacting Metabolic Efficiency

Genetic variability in CYP3A4/5 influences the efficiency of 6alpha-Oxycodol formation:

  • CYP3A4 Polymorphisms: Variants like CYP3A4∗22 (rs35599367, intron 6) reduce enzyme expression by 20–50%. However, clinical pharmacokinetic studies show minimal impact on oxycodone clearance or N-demethylated metabolite exposure, suggesting compensatory pathways [3] [7].
  • CYP3A5 Polymorphisms: The CYP3A5∗3 allele (rs776746) causes aberrant splicing and non-functional protein. "Expressers" (1/1 or 1/3) may exhibit slightly accelerated oxycodone N-demethylation vs. "non-expressers" (3/3), but interindividual differences remain modest compared to CYP2D6’s impact on oxymorphone formation [3].
  • CYP2D6 Indirect Effects: Ultra-rapid metabolizers (UMs) generate more oxymorphone, potentially shunting substrate away from CYP3A pathways. Conversely, poor metabolizers (PMs) may show increased noroxycodone/6alpha-Oxycodol due to reduced competitive O-demethylation [1] [5] [6]. Population studies indicate these polymorphisms contribute <15% to overall oxycodone metabolic variability [6] [8].

Properties

CAS Number

7183-69-9

Product Name

6alpha-Oxycodol

IUPAC Name

(4R,4aS,7S,7aR,12bS)-9-methoxy-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7-diol

Molecular Formula

C18H23NO4

Molecular Weight

317.4 g/mol

InChI

InChI=1S/C18H23NO4/c1-19-8-7-17-14-10-3-4-12(22-2)15(14)23-16(17)11(20)5-6-18(17,21)13(19)9-10/h3-4,11,13,16,20-21H,5-9H2,1-2H3/t11-,13+,16-,17-,18+/m0/s1

InChI Key

LHTAJTFGGUDLRH-QMVVXIJUSA-N

SMILES

CN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)OC)O4)O)O

Canonical SMILES

CN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)OC)O4)O)O

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H](CC[C@]2([C@H]1CC5=C3C(=C(C=C5)OC)O4)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.